Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)-

説明

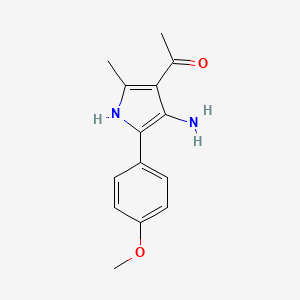

Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- (hereafter referred to by its IUPAC name) is a pyrrole-derived ketone with a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.32 g/mol . It is characterized by a 4-methoxyphenyl substituent at the 5-position of the pyrrole ring, a methyl group at the 2-position, and an ethanone moiety at the 1-position (Figure 1).

特性

CAS番号 |

56463-62-8 |

|---|---|

分子式 |

C14H16N2O2 |

分子量 |

244.29 g/mol |

IUPAC名 |

1-[4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |

InChI |

InChI=1S/C14H16N2O2/c1-8-12(9(2)17)13(15)14(16-8)10-4-6-11(18-3)7-5-10/h4-7,16H,15H2,1-3H3 |

InChIキー |

XUGRXPRIBPIHJJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(N1)C2=CC=C(C=C2)OC)N)C(=O)C |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)- typically involves multi-step organic synthesis centered on constructing the pyrrole core with appropriate substituents. The key synthetic approaches include:

- Paal–Knorr Pyrrole Synthesis : Cyclization of 1,4-diketones with amines to form substituted pyrroles.

- Multi-component Reactions (MCR) : One-pot reactions combining 1,3-dicarbonyl compounds, α-haloketones, and amines catalyzed by solid acids or metal salts.

- Functional Group Transformations : Introduction of amino and methoxy substituents through selective substitution and protection/deprotection steps.

- Catalytic Coupling and Cyclization : Use of palladium-catalyzed coupling and intramolecular cyclizations to install aryl groups and heterocyclic rings.

Specific Preparation Routes

Multi-Component One-Pot Synthesis Using Solid Acid Catalysts

A highly efficient method involves the condensation of benzoin derivatives, 1,3-dicarbonyl compounds (such as acetylacetone), and ammonium acetate in the presence of sulfamic acid as a solid-phase catalyst under solvent-free conditions at 70–80°C. This method yields tetrasubstituted pyrroles including ethanone derivatives in 75–95% yield with short reaction times (~27 minutes). The catalyst is recyclable and environmentally benign, enhancing the process sustainability.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzoin (2 equiv), acetylacetone (2 equiv), NH4OAc (3 equiv), sulfamic acid (5 mol%) | 70–80°C, solvent-free, 27 min | 75–95 | High yield, catalyst recyclable |

This approach was demonstrated for analogues structurally related to Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)- and can be adapted by choosing appropriate substituted benzoin and dicarbonyl precursors to incorporate the methoxyphenyl and amino groups.

Paal–Knorr Pyrrole Synthesis via 1,4-Diketones and Amines

A classical method involves the synthesis of 1,4-diketones by reacting substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) with ethyl vinyl ketone, followed by cyclization with ammonia or amines under Paal–Knorr conditions to yield pyrrole derivatives. This method allows precise control over substitution patterns on the pyrrole ring.

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 4-methoxybenzaldehyde + ethyl vinyl ketone | Condensation, reflux | 1,4-diketone intermediate |

| 2 | 1,4-diketone + ammonia/amine | Paal–Knorr cyclization, 30 min | Substituted pyrrole with amino and methoxyphenyl groups |

This approach was used to prepare polysubstituted pyrroles with similar substitution patterns to the target compound, demonstrating good yields and selectivity.

Palladium-Catalyzed Coupling and Functionalization

Patent literature describes the use of palladium-catalyzed coupling reactions to introduce aryl groups onto pyrrole rings. For example, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate was subjected to palladium-catalyzed arylation with substituted benzoyl derivatives. Subsequent functional group transformations, including hydrazinolysis and chlorination, led to ketone-substituted pyrroles with amino substituents.

Key steps include:

- Palladium(II) acetate catalyzed arylation in dimethylformamide at 80°C.

- Hydrazine hydrate treatment for hydrazide formation.

- Use of phosphorus oxychloride and dimethylformamide for chlorination.

- Final purification by crystallization.

This method is adaptable for synthesizing ethanone derivatives with complex substitution patterns like 4-amino and 4-methoxyphenyl groups on the pyrrole ring.

Solvents and Catalysts

Common solvents employed in these syntheses include:

- Methanol and ethanol for recrystallization and reaction media.

- Dichloromethane for extraction and some reaction steps.

- Dimethylformamide (DMF) as a polar aprotic solvent in catalytic coupling.

Catalysts vary by method:

| Catalyst Type | Example | Role | Advantages |

|---|---|---|---|

| Solid acid catalyst | Sulfamic acid (SA) | Facilitates multi-component condensation | Non-volatile, recyclable, eco-friendly |

| Metal catalyst | Palladium(II) acetate | Catalyzes arylation and coupling | High selectivity, mild conditions |

| Lewis acid | Zinc chloride (ZnCl2) | Catalyzes pyrrole formation | Traditional catalyst, effective |

Summary Table of Preparation Methods

Research Findings and Notes

- The multi-component reaction using sulfamic acid catalyst is notable for its efficiency and environmental benefits, producing high yields with minimal waste.

- The Paal–Knorr method remains a classical, reliable route for pyrrole ring construction with controlled substitution.

- Palladium-catalyzed coupling reactions allow late-stage functionalization, enabling the introduction of complex substituents such as 4-amino and 4-methoxyphenyl groups.

- Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence product yield and purity.

- Purification commonly involves recrystallization from ethanol or methanol-water mixtures.

- These synthetic routes provide flexibility for structural modifications, facilitating medicinal chemistry applications.

化学反応の分析

Types of Reactions

Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and methoxy groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of dyes, pigments, and other materials.

作用機序

The mechanism of action of Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in the substituents on the phenyl ring at the 5-position of the pyrrole core. Key structural variations include halogenation (Cl, F), additional methoxy groups, or altered substitution patterns (ortho, meta, para). These modifications influence physicochemical properties, toxicity, and reactivity.

Table 1: Structural and Molecular Comparison

Toxicity and Hazard Profiles

Substituents significantly impact toxicity. For example:

- Chlorinated Analogs : The p-chlorophenyl variant (C₁₃H₁₃ClN₂O) exhibits moderate acute toxicity, with an oral LD₅₀ of 1 g/kg in mice .

- Fluorinated Analogs: The 3-fluorophenyl derivative (C₁₃H₁₃FN₂O) is classified as a poison (oral ingestion) and a questionable carcinogen with mutagenic data reported .

Table 2: Toxicity Data

Electronic and Reactivity Trends

- Halogenated Analogs : Chlorine and fluorine introduce electronegativity, which may enhance binding affinity in biological systems but also increase reactivity and toxicity .

生物活性

Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- has the molecular formula C₁₄H₁₆N₂O₂. The structure includes a pyrrole ring with various functional groups that enhance its biological activity. The presence of the methoxy group and amino substituents contributes to its lipophilicity and potential for interaction with biological targets.

Preliminary studies suggest that Ethanone may interact with specific enzymes or receptors, modulating their activity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It may bind to certain receptors, altering their function and influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that Ethanone derivatives exhibit significant antibacterial properties. A study evaluating various derivatives showed varying zones of inhibition against bacterial strains such as E. coli and S. aureus. The results are summarized in Table 1.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 4a | 7 | E. coli |

| 4b | 14 | E. coli |

| 4c | 15 | E. coli |

| 4d | 15 | P. aeruginosa |

| 4e | 20 | S. aureus |

| Cifrofloxacin | 25 | All strains |

The study concluded that modifications in the structure of Ethanone derivatives significantly affect their antibacterial activity, suggesting a structure-activity relationship (SAR) that can guide future synthesis efforts .

Cytotoxic Activity

Ethanone and its analogs have also been evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The cytotoxicity results are presented in Table 2.

| Compound | MCF-7 (IC50 µg/mL) | HT-29 (IC50 µg/mL) |

|---|---|---|

| CH-01 | 42±1 | 48±2 |

| CH-02 | 24±2 | 26±2 |

| CH-03 | 42±2 | 42±2 |

| CH-04 | 148±2 | 188±1 |

| CH-05 | 28±2 | 27±2 |

These findings indicate that certain modifications enhance the compound's efficacy against cancer cells, highlighting its potential as a lead compound in anticancer drug development .

Case Studies

Several case studies have been conducted to explore the biological effects of Ethanone:

- Antibacterial Studies : A series of compounds derived from Ethanone were tested for their antibacterial properties against common pathogens. Results demonstrated that specific substitutions on the pyrrole ring significantly increased activity against resistant strains .

- Analgesic and Anti-inflammatory Effects : Experimental screenings revealed that novel pyrrolic compounds exhibited analgesic effects in animal models, indicating a potential for pain management applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。